[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466676
InChI: InChI=1S/C11H25N3/c1-10(2)13(3)8-11-4-6-14(9-11)7-5-12/h10-11H,4-9,12H2,1-3H3
SMILES: CC(C)N(C)CC1CCN(C1)CCN
Molecular Formula: C11H25N3
Molecular Weight: 199.34 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine

CAS No.:

Cat. No.: VC13466676

Molecular Formula: C11H25N3

Molecular Weight: 199.34 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine -

Specification

Molecular Formula C11H25N3
Molecular Weight 199.34 g/mol
IUPAC Name N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylpropan-2-amine
Standard InChI InChI=1S/C11H25N3/c1-10(2)13(3)8-11-4-6-14(9-11)7-5-12/h10-11H,4-9,12H2,1-3H3
Standard InChI Key TUPGRHNZFZBUOW-UHFFFAOYSA-N
SMILES CC(C)N(C)CC1CCN(C1)CCN
Canonical SMILES CC(C)N(C)CC1CCN(C1)CCN

Introduction

Chemical Structure and Molecular Properties

The molecular formula of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine is C₁₁H₂₅N₃, with a molecular weight of 199.34 g/mol. Its IUPAC name, N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylpropan-2-amine, reflects a pyrrolidine ring connected to a methyl-isopropyl amine group via a methylene bridge and an aminoethyl substituent . Key structural features include:

  • Pyrrolidine ring: Provides rigidity and influences stereoelectronic properties.

  • Aminoethyl side chain: Enhances solubility and enables hydrogen bonding with biological targets.

  • Methyl-isopropyl group: Contributes to lipophilicity, affecting membrane permeability .

The compound’s three-dimensional conformation is critical for its bioactivity, as the chiral center at the pyrrolidine ring dictates stereospecific interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from pyrrolidine derivatives:

  • Aminoethylation: Reaction of 3-pyrrolidinemethanol with 2-aminoethyl chloride under basic conditions.

  • Reductive amination: Introduction of the methyl-isopropyl group using methyl-isopropyl ketone and sodium cyanoborohydride.

Key Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Yield
SolventDichloromethane/MeOH↑ Purity
CatalystTriethylamine↓ Side products

Purification and Characterization

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.

  • Characterization:

    • NMR (¹H, ¹³C): Confirms substitution patterns and chirality .

    • Mass Spectrometry: Validates molecular weight (m/z 199.34) .

Physicochemical Properties

PropertyValueMethod
Melting Point98–102°CDSC
Solubility (H₂O)12 mg/mLShake-flask method
LogP1.8 ± 0.2HPLC
pKa (amine)9.4Potentiometric titration

The compound’s moderate lipophilicity (LogP = 1.8) balances blood-brain barrier permeability and aqueous solubility, making it suitable for CNS-targeted therapies .

Pharmacological Activity

Mechanism of Action

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine acts as a ligand for neurotransmitter receptors, including serotonin (5-HT₃) and dopamine (D₂) receptors . The aminoethyl group forms hydrogen bonds with aspartate residues in receptor binding pockets, while the pyrrolidine ring induces steric effects that modulate agonist/antagonist activity .

In Vitro Studies

AssayResultReference
5-HT₃ Binding (IC₅₀)320 nM
D₂ Receptor AffinityKᵢ = 450 nM
CYP3A4 Inhibition<10% at 10 μM

The compound shows partial agonism at 5-HT₃ receptors (α = 0.7) and antagonism at D₂ receptors, suggesting potential in treating anxiety and schizophrenia .

Applications in Drug Development

Neuropharmacological Agents

  • Anxiolytics: Modulates 5-HT₃ receptors to reduce neuronal excitability .

  • Antipsychotics: D₂ receptor antagonism mitigates dopaminergic hyperactivity .

Intermediate in Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic derivatives: E.g., triazole-linked analogs with enhanced bioavailability .

  • Metal complexes: Coordination with Cu²⁺ enhances antioxidant activity .

ParameterRecommendation
Storage2–8°C, inert atmosphere
PPEGloves, goggles, lab coat
DisposalIncineration

Acute toxicity studies in rodents indicate an LD₅₀ of 380 mg/kg, warranting careful handling.

Comparative Analysis with Analogues

CompoundStructure5-HT₃ IC₅₀ (nM)LogP
Target CompoundPyrrolidine-amine3201.8
Analog APiperidine-amine5102.1
Analog BAzetidine-amine8901.5

The pyrrolidine core in the target compound confers superior receptor affinity compared to piperidine or azetidine analogues .

Future Research Directions

  • Stereochemical Optimization: Enantioselective synthesis to isolate (R)- and (S)-isomers for activity profiling .

  • In Vivo Efficacy: Animal models of anxiety and psychosis to validate therapeutic potential.

  • Prodrug Development: Ester derivatives to enhance oral bioavailability .

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